Bafilomycin D

V-ATPase inhibition Helicobacter pylori cellular vacuolization

The compound (7R,8S,9S,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (CAS 98813-13-9) is the natural macrolide antibiotic Bafilomycin D, a member of the plecomacrolide class characterized by a 16-membered lactone ring scaffold with two conjugated diene units and a distinctive ring-opened hemiketal side chain. Unlike its extensively utilized analog Bafilomycin A1, Bafilomycin D features an open side chain that confers enhanced stability while retaining nanomolar inhibitory activity against vacuolar-type H⁺-ATPases (V-ATPases), making it a structurally distinct and functionally relevant alternative for ATPase inhibition studies.

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
Cat. No. B10764937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafilomycin D
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C
InChIInChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12?,16-15+,21-13?,22-18?,30-19?/t23-,24-,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1
InChIKeyZKOTUWJMGBWBEO-NBNNARMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bafilomycin D (CAS 98813-13-9): A Ring-Opened 16-Membered Plecomacrolide V-ATPase Inhibitor for Specialized Procurement


The compound (7R,8S,9S,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one (CAS 98813-13-9) is the natural macrolide antibiotic Bafilomycin D, a member of the plecomacrolide class characterized by a 16-membered lactone ring scaffold with two conjugated diene units and a distinctive ring-opened hemiketal side chain [1][2]. Unlike its extensively utilized analog Bafilomycin A1, Bafilomycin D features an open side chain that confers enhanced stability while retaining nanomolar inhibitory activity against vacuolar-type H⁺-ATPases (V-ATPases), making it a structurally distinct and functionally relevant alternative for ATPase inhibition studies .

Why In-Class V-ATPase Inhibitor Substitution Fails: Differentiated Evidence for Bafilomycin D Procurement


Generic substitution among V-ATPase inhibitors is scientifically unsound due to profound differences in molecular architecture, potency, stability, and selectivity profiles within the plecomacrolide class. Direct comparative studies demonstrate that Bafilomycin A1, B1, C1, and D exhibit a clear potency hierarchy against cellular V-ATPase activity (A1 > B1 > C1 > D), while concanamycins (18-membered macrolides) show distinct ATPase subtype selectivity compared to bafilomycins (16-membered macrolides) [1][2]. Furthermore, Bafilomycin D's ring-opened hemiketal side chain confers structural stability absent in the closed-ring Bafilomycin A1 scaffold, preventing the intramolecular rearrangement and degradation that compromises A1 during prolonged storage and experimental use . These molecular and functional distinctions directly impact experimental reproducibility and biological interpretation, necessitating compound-specific procurement decisions supported by the quantitative evidence that follows.

Bafilomycin D: Quantitative Differentiation Evidence Against Plecomacrolide Comparators


Intra-Bafilomycin Potency Ranking: Bafilomycin D Ranks Fourth Among Natural Bafilomycins in Cellular V-ATPase Inhibition

In a direct head-to-head comparison of all four available natural bafilomycins (A1, B1, C1, and D) for inhibition of Helicobacter pylori-induced macroscopic vacuolization—a phenotype directly dependent on V-ATPase-mediated organelle acidification—Bafilomycin D demonstrated the lowest relative potency among the series. The rank order of activity was established as Bafilomycin A1 > Bafilomycin B1 > Bafilomycin C1 > Bafilomycin D, with the differential potency between A1 and D being readily observable in the same experimental system [1]. This potency gradient correlates directly with each compound's ability to inhibit V-ATPase and dissipate the membrane pH gradient of intracellular acidic organelles. Researchers requiring maximal V-ATPase inhibitory potency should prioritize Bafilomycin A1; however, for applications where sub-maximal inhibition is desirable or where the structural stability advantages of D outweigh absolute potency, Bafilomycin D offers a defined, lower-activity alternative with quantifiable differences.

V-ATPase inhibition Helicobacter pylori cellular vacuolization bafilomycin potency hierarchy

Enzymatic V-ATPase Inhibition Potency: Bafilomycin D Demonstrates ~2 nM IC50 Against N. crassa V-ATPase

Bafilomycin D inhibits vacuolar H⁺-ATPase (V-ATPase) purified from the fungus Neurospora crassa with an IC50 value of approximately 2 nM, as consistently reported across multiple independent supplier datasheets and biochemical references [1]. This nanomolar potency confirms that despite the ring-opened side chain that distinguishes it from Bafilomycin A1, Bafilomycin D retains high-affinity target engagement with the V-ATPase enzyme complex. For context, Bafilomycin A1—the most commonly used bafilomycin—exhibits comparable low nanomolar IC50 values in the 0.5–1.1 nM range depending on enzyme source and assay conditions [2][3], while concanamycin A (an 18-membered plecomacrolide comparator) shows IC50 values ranging from 0.58 nM to 8 nM across different V-ATPase preparations [2][4].

V-ATPase Neurospora crassa enzymatic inhibition IC50

ATPase Subtype Selectivity: Bafilomycin D Shows V-ATPase Preference Over P-ATPase Comparable to Bafilomycin Class Profile

Bafilomycin D, like other bafilomycins, demonstrates pronounced selectivity for vacuolar-type H⁺-ATPases (V-ATPases) over P-type ATPases, a characteristic that defines the plecomacrolide class. Bafilomycin D and its analogues are highly selective inhibitors of V-ATPase, showing significantly less activity against other ATPases like P-type and F-type ATPases . Class-level inference from structure-activity relationship (SAR) studies establishes that bafilomycins as a group are generally less potent but comparably selective V-ATPase inhibitors relative to concanamycins; concanamycins (18-membered macrolides) were found to be better and more specific inhibitors than the bafilomycins of this class of membrane-bound ATPases [1]. Within the bafilomycin subclass, the open hemiketal ring of Bafilomycin D does not abrogate this selectivity profile, as SAR studies confirm that ring-opened derivatives such as bafilomycin D retain strong V-ATPase inhibition potential [2].

ATPase selectivity V-ATPase P-ATPase plecomacrolide

Structural Stability Advantage: Ring-Opened Hemiketal Side Chain Confers Enhanced Storage Stability Relative to Bafilomycin A1

Bafilomycin D contains a ring-opened hemiketal side chain, in contrast to the closed hemiketal ring present in Bafilomycin A1. This structural distinction translates directly to enhanced chemical stability: Bafilomycin D is described as a much more stable analogue of bafilomycin A1 across multiple independent supplier datasheets and technical references . The closed hemiketal of Bafilomycin A1 is susceptible to intramolecular rearrangement and gradual degradation, particularly in protic solvents such as methanol where methyl ketal formation occurs during long-term storage . Bafilomycin D, lacking this labile hemiketal, avoids such degradation pathways. Stability specifications for Bafilomycin D indicate stable for at least 1 year when stored as lyophilized powder at -20°C, with reconstitution in ethanol, methanol, DMF, or DMSO recommended .

chemical stability hemiketal ring storage conditions structural integrity

Bafilomycin D: Optimized Research Applications Supported by Differential Evidence


Long-Term V-ATPase Inhibition Studies Requiring Enhanced Compound Stability

For longitudinal experiments spanning weeks to months—including chronic autophagy inhibition assays, extended lysosomal pH monitoring, or multi-dose in vivo pharmacology studies—Bafilomycin D is the preferred procurement choice over Bafilomycin A1 due to its ring-opened hemiketal structure that confers demonstrably enhanced chemical stability during storage and reconstitution . The ~2 nM IC50 against V-ATPase from N. crassa ensures nanomolar potency is maintained despite the structural modification that improves stability [1].

Intra-Bafilomycin Comparative Pharmacology and SAR Studies

When the experimental objective is to characterize structure-activity relationships (SAR) within the bafilomycin class or to investigate the functional consequences of hemiketal ring-opening on biological activity, Bafilomycin D serves as an essential comparator. The direct head-to-head data establishing the potency hierarchy A1 > B1 > C1 > D in Helicobacter pylori vacuolization assays provides a validated reference framework for interpreting SAR findings [2].

V-ATPase Selectivity Profiling Against P-Type and F-Type ATPases

Bafilomycin D is appropriate for studies requiring selective V-ATPase inhibition with minimized off-target activity against P-type and F-type ATPases. Class-level SAR evidence confirms that bafilomycins as a group demonstrate V-ATPase selectivity at nanomolar concentrations while affecting P-ATPases only at micromolar concentrations, and that the ring-opened derivatives including Bafilomycin D retain this selectivity profile [3].

Antimicrobial Screening Against Gram-Positive Bacteria and Fungi

Bafilomycin D, as a member of the plecomacrolide class of 16-membered macrolide antibiotics, exhibits antimicrobial activity against Gram-positive bacteria and fungi . The compound is suitable for inclusion in antimicrobial screening panels, particularly when the goal is to compare the antimicrobial spectrum of different bafilomycin congeners or to evaluate the contribution of V-ATPase inhibition to antimicrobial efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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